molecular formula C9H9F4N B1449552 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1004282-65-8

2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No. B1449552
CAS RN: 1004282-65-8
M. Wt: 207.17 g/mol
InChI Key: QCZXXFOJAXJQIU-UHFFFAOYSA-N
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Description

“2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine” is an active pharmaceutical intermediate .


Molecular Structure Analysis

The molecular weight of “this compound” is 207.17 . The InChI code is 1S/C9H9F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H,5,14H2 .


Physical And Chemical Properties Analysis

“this compound” is slightly soluble in water . It is stored at a temperature of 4 degrees Celsius . It is available in liquid form .

Scientific Research Applications

Fluorinated Polyimides

Soluble fluoro-polyimides derived from fluorine-containing aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications (Xie et al., 2001). Similarly, organosoluble, low-colored fluorinated polyimides based on novel monomers demonstrate properties conducive for use in optical materials and electronic devices due to their high thermal stability and low dielectric constants (Chung, Tzu, & Hsiao, 2006).

Fluoroalkylation in Organic Synthesis

Fluoroalkylation of cyclic sulfates and sulfamidates with specific fluoroalkylating agents enables the facile production of beta-difluoromethylated or beta-difluoromethylenated alcohols and amines, pivotal in drug design and synthesis of bioactive molecules (Ni, Liu, Zhang, & Hu, 2007).

Fluorinating Reagents in Organic Synthesis

N-Fluoro amines and their analogues serve as versatile fluorinating reagents, providing an efficient means to introduce fluorine atoms or fluorine-containing moieties into organic molecules, which is critical for altering molecular stability, lipophilicity, bioavailability, and biopotency in life sciences (Furin & Fainzil’berg, 2000).

Synthesis of Fluorinated Compounds

The practical synthesis of complex fluorinated compounds, including those with imidazole and piperidine units, underscores the importance of fluorine in developing pharmaceuticals with enhanced properties (Vaid et al., 2012).

Mild Oxy- and Amino-Fluorination

Mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using commercially available Selectfluor demonstrates an efficient method to afford fluorinated heterocycles, which are significant in pharmaceutical chemistry (Parmar & Rueping, 2014).

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZXXFOJAXJQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
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Reactant of Route 6
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